molecular formula C16H13ClN2O2S2 B2939410 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 886951-53-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2939410
CAS No.: 886951-53-7
M. Wt: 364.86
InChI Key: HYONPJYCEZMSRT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzothiazole ring substituted with a chlorine atom and a methoxy group, as well as a benzamide moiety with a methylthio substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4-chloro-2-aminophenol with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 2-mercaptobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine derivative of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction pathways.

    Chemical Biology: It serves as a tool compound to probe the function of specific proteins or pathways in biological systems.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(methylthio)benzamide: Similar structure but lacks the benzothiazole ring.

    N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Similar structure with an ethylthio group instead of a methylthio group.

    N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of a methylthio group.

Uniqueness

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the benzothiazole ring, along with the chlorine and methoxy groups, contributes to its specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c1-21-11-8-7-10(17)14-13(11)18-16(23-14)19-15(20)9-5-3-4-6-12(9)22-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONPJYCEZMSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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